molecular formula C19H15ClN4OS B11623230 (6Z)-3-(2-chlorophenyl)-6-[4-(dimethylamino)benzylidene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

(6Z)-3-(2-chlorophenyl)-6-[4-(dimethylamino)benzylidene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

Cat. No.: B11623230
M. Wt: 382.9 g/mol
InChI Key: YCBAAIHNRSCBNY-WJDWOHSUSA-N
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Description

The compound (6Z)-3-(2-CHLOROPHENYL)-6-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE is a complex organic molecule that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylaminophenyl group, and a triazolothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-3-(2-CHLOROPHENYL)-6-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE typically involves multiple steps. One common method starts with the preparation of the triazolothiazole core, followed by the introduction of the chlorophenyl and dimethylaminophenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

The compound (6Z)-3-(2-CHLOROPHENYL)-6-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halogens). The reaction conditions can vary widely depending on the specific reaction, but they often require controlled temperatures, specific solvents, and catalysts to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

The compound (6Z)-3-(2-CHLOROPHENYL)-6-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments for various diseases.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (6Z)-3-(2-CHLOROPHENYL)-6-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE involves its interaction with specific molecular targets and pathways within cells. This can include binding to enzymes or receptors, disrupting cellular processes, and inducing cell death in certain types of cells. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (6Z)-3-(2-CHLOROPHENYL)-6-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE include:

Uniqueness

The uniqueness of (6Z)-3-(2-CHLOROPHENYL)-6-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE lies in its specific combination of functional groups and its triazolothiazole core, which confer unique chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C19H15ClN4OS

Molecular Weight

382.9 g/mol

IUPAC Name

(6Z)-3-(2-chlorophenyl)-6-[[4-(dimethylamino)phenyl]methylidene]-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one

InChI

InChI=1S/C19H15ClN4OS/c1-23(2)13-9-7-12(8-10-13)11-16-18(25)24-17(21-22-19(24)26-16)14-5-3-4-6-15(14)20/h3-11H,1-2H3/b16-11-

InChI Key

YCBAAIHNRSCBNY-WJDWOHSUSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NN=C3S2)C4=CC=CC=C4Cl

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N3C(=NN=C3S2)C4=CC=CC=C4Cl

Origin of Product

United States

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